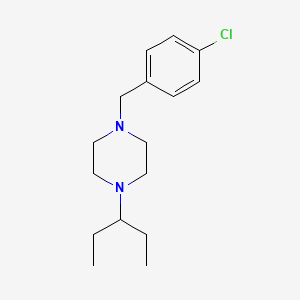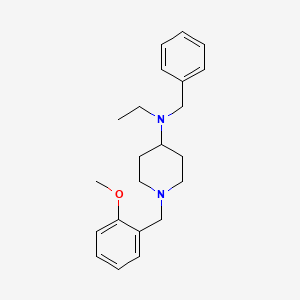![molecular formula C14H19F3N2O2S B10886631 1-(Ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10886631.png)
1-(Ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine is an organic compound with the molecular formula C13H19F3N2O2S. This compound is characterized by the presence of an ethylsulfonyl group attached to a piperazine ring, which is further substituted with a benzyl group containing a trifluoromethyl moiety. It is a solid with a white to pale brown appearance and is soluble in polar solvents such as water, alcohols, and ketones .
Preparation Methods
Chemical Reactions Analysis
1-(Ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine undergoes various chemical reactions:
Scientific Research Applications
1-(Ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine has diverse applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
1-(Ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be compared with other similar compounds:
Properties
Molecular Formula |
C14H19F3N2O2S |
|---|---|
Molecular Weight |
336.38 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C14H19F3N2O2S/c1-2-22(20,21)19-9-7-18(8-10-19)11-12-5-3-4-6-13(12)14(15,16)17/h3-6H,2,7-11H2,1H3 |
InChI Key |
IWSSDPYENHXAGB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10886559.png)


![5-methyl-2-(methylsulfanyl)-7-[(E)-2-phenylethenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10886589.png)
![Coumarine, 3-[2-(1-methyl-2-imidazolylthio)-1-oxoethyl]-](/img/structure/B10886591.png)

![3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B10886596.png)
![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10886604.png)
methanone](/img/structure/B10886605.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10886607.png)

![4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine](/img/structure/B10886611.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886615.png)
![1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10886617.png)
